molecular formula C17H29NO2 B4039854 N-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]butan-2-amine

N-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]butan-2-amine

Cat. No.: B4039854
M. Wt: 279.4 g/mol
InChI Key: FSVXUECLDXXNJE-UHFFFAOYSA-N
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Description

N-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]butan-2-amine is a complex organic compound with a molecular formula of C17H29NO2. This compound is characterized by the presence of a butan-2-amine group linked to a 2,3,5-trimethylphenoxy ethoxy chain. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]butan-2-amine is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]butan-2-amine typically involves multiple steps. One common method starts with the preparation of 2,3,5-trimethylphenol, which is then reacted with ethylene oxide to form 2-(2,3,5-trimethylphenoxy)ethanol. This intermediate is further reacted with 2-chloroethylamine hydrochloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]butan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which N-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]butan-2-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]butan-2-amine
  • 2-Methyl-N-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]-2-propanaminium
  • (2S)-N-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]-2-butanaminium

Uniqueness

This compound stands out due to its specific structural features, which confer unique chemical properties and reactivity. Its trimethylphenoxy ethoxy chain and butan-2-amine group make it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

N-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2/c1-6-15(4)18-7-8-19-9-10-20-17-12-13(2)11-14(3)16(17)5/h11-12,15,18H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVXUECLDXXNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=CC(=CC(=C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]butan-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.